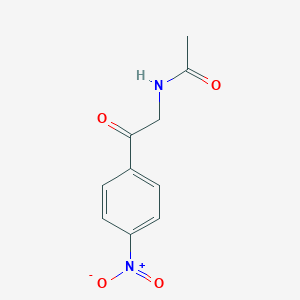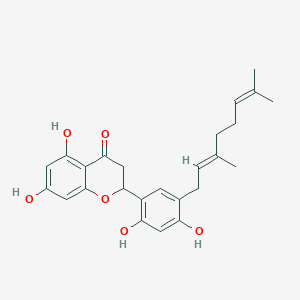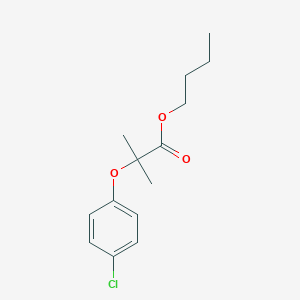
2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid is a chemical compound with the molecular formula C9H5Cl2F3O2 . It has a molecular weight of 273.03 g/mol . The IUPAC name for this compound is 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetic acid .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C9H5Cl2F3O2/c10-6-1-4(9(12,13)14)2-7(11)5(6)3-8(15)16/h1-2H,3H2,(H,15,16) . The Canonical SMILES structure is C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)C(F)(F)F . Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.03 g/mol . It has a XLogP3-AA value of 3.5 , indicating its lipophilicity. It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 271.9618693 g/mol . The topological polar surface area is 37.3 Ų , and it has a heavy atom count of 16 .Scientific Research Applications
Synthesis of Antithrombotic Agents
This compound has been utilized in the synthesis of potential antithrombotic agents . Antithrombotics are medications that reduce the formation of blood clots, and they play a crucial role in the prevention and treatment of thrombosis .
Lipoxygenase Inhibitors
Another significant application is in the development of lipoxygenase inhibitors . Lipoxygenases are enzymes that are involved in the metabolism of fatty acids, leading to the production of leukotrienes, which are inflammatory mediators. Inhibitors of lipoxygenase can be beneficial in treating conditions like asthma and allergic rhinitis .
PPARγ/δ Dual Agonists Synthesis
The compound serves as an intermediate in synthesizing PPARγ/δ dual agonists . These agonists are promising for their potential therapeutic effects in treating metabolic disorders such as obesity, diabetes, and dyslipidemia .
Preparation of Heterocyclic Xanthine Derivatives
It is also used to prepare heterocyclic xanthine derivatives , which are highly potent and selective human A2B adenosine receptor antagonists. These antagonists have therapeutic potential in treating diseases like asthma, COPD, and cancer .
Chemical Intermediate
As a chemical intermediate, this compound is essential in various organic synthesis processes. It can be used to create a wide range of chemical entities with diverse biological activities.
Research in Molecular Properties
The molecular properties of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid such as melting point, boiling point, and density are of interest in research. Understanding these properties is vital for its application in different chemical reactions and processes .
Safety Data Sheet (SDS) Development
The compound’s safety profile, including handling, storage, and disposal information, is documented in its Material Safety Data Sheet (SDS). This is crucial for researchers and chemists to ensure safe practices in the laboratory .
properties
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c10-6-1-4(9(12,13)14)2-7(11)5(6)3-8(15)16/h1-2H,3H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIZNOWEWCGVKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371666 |
Source


|
| Record name | [2,6-Dichloro-4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid | |
CAS RN |
132992-36-0 |
Source


|
| Record name | [2,6-Dichloro-4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]benzamide](/img/structure/B157521.png)






![tert-butyl N-[(1S)-1-cyanoethyl]carbamate](/img/structure/B157532.png)
![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI)](/img/structure/B157533.png)




![3-Acetylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B157543.png)